N-ethyl-2-(4-formylphenoxy)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-(4-formylphenoxy)-N-methylacetamide is an organic compound with the molecular formula C11H13NO3. It is characterized by the presence of an ethyl group, a formyl group, and a phenoxy group attached to an acetamide backbone. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(4-formylphenoxy)-N-methylacetamide typically involves the reaction of 4-formylphenol with N-ethyl-N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(4-formylphenoxy)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-ethyl-2-(4-carboxyphenoxy)-N-methylacetamide.
Reduction: Formation of N-ethyl-2-(4-hydroxyphenoxy)-N-methylacetamide.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-2-(4-formylphenoxy)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-ethyl-2-(4-formylphenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenoxy group can participate in hydrophobic interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-(4-formylphenoxy)acetamide
- N,N-Diethyl-2-(4-formylphenoxy)acetamide
- N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide
Uniqueness
N-ethyl-2-(4-formylphenoxy)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an ethyl and a methyl group on the acetamide backbone differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct physicochemical properties.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
N-ethyl-2-(4-formylphenoxy)-N-methylacetamide |
InChI |
InChI=1S/C12H15NO3/c1-3-13(2)12(15)9-16-11-6-4-10(8-14)5-7-11/h4-8H,3,9H2,1-2H3 |
InChI Key |
ZUCXIIAQYILGFV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)COC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.